molecular formula C20H24N2O4S B5871488 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE

Cat. No.: B5871488
M. Wt: 388.5 g/mol
InChI Key: PFEMVPXFDXSZQW-UHFFFAOYSA-N
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Description

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE is a complex organic compound with a molecular formula of C17H18O4S. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-propanone: This compound has a similar structure but with a methyl group instead of a phenyl group.

    N-arylpiperazines: These compounds share the piperazine ring but differ in the substituents attached to the ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)22-15-13-21(14-16-22)20(23)12-7-17-5-3-2-4-6-17/h2-6,8-11H,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEMVPXFDXSZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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